molecular formula C10H7F3N2S B7724761 1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol

1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol

Cat. No.: B7724761
M. Wt: 244.24 g/mol
InChI Key: FQMZFHKIYYCCAX-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with a trifluoromethyl group at the phenyl position and a thiol group at the second position of the imidazole ring

Chemical Reactions Analysis

Types of Reactions: 1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of nitric oxide synthase, an enzyme involved in the production of nitric oxide. By inhibiting this enzyme, 1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol can modulate various physiological processes, including inflammation and neurotransmission .

Comparison with Similar Compounds

  • 1-[2-(trifluoromethyl)phenyl]imidazole
  • 4-(trifluoromethyl)imidazole
  • 2-trifluoromethyl-4,5-dicyanoimidazole

Uniqueness: 1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol is unique due to the presence of both the trifluoromethyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-2-1-3-8(6-7)15-5-4-14-9(15)16/h1-6H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMZFHKIYYCCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C=CN=C2S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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